2,4,5-Trimethyl-4,5-dihydro-1H-imidazole

Catalog No.
S15143176
CAS No.
61764-87-2
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole

CAS Number

61764-87-2

Product Name

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1H-imidazole

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3,(H,7,8)

InChI Key

VBAQHRRODCXYPB-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=C(N1)C)C

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound characterized by its imidazole ring structure, which features two nitrogen atoms in a five-membered ring. Its molecular formula is C6H12N2C_6H_{12}N_2, and it has a molecular weight of approximately 112.17 g/mol. The compound is notable for its three methyl substituents at the 2, 4, and 5 positions of the imidazole ring, contributing to its unique chemical properties and biological activities.

  • Oxidation: This compound can be oxidized to yield different imidazole derivatives, enhancing its utility in synthetic chemistry.
  • Reduction: Reduction reactions can modify functional groups on the imidazole ring, allowing for structural diversification.
  • Substitution: The compound can undergo substitution reactions where existing substituents are replaced with new ones, facilitating the synthesis of more complex molecules.

Common reagents for these reactions include nickel catalysts for cyclization and ammonium acetate for condensation reactions.

Research indicates that 2,4,5-trimethyl-4,5-dihydro-1H-imidazole exhibits significant biological activity. It has been studied for its antimicrobial and antifungal properties, making it a candidate for therapeutic applications. The mechanism of action is believed to involve inhibition of enzymes such as cyclooxygenase (COX), which plays a critical role in inflammatory processes .

Several methods exist for synthesizing 2,4,5-trimethyl-4,5-dihydro-1H-imidazole:

  • Cyclization of Amido-Nitriles: This method employs a nickel catalyst to facilitate the cyclization process and allows for the incorporation of various functional groups.
  • Microwave-Assisted Synthesis: A one-pot method using microwave irradiation has been developed to produce high yields of this compound from readily available starting materials such as aldehydes and ammonium acetate .
  • Industrial Production: Large-scale synthesis often utilizes environmentally friendly catalysts like biodegradable lactic acid at elevated temperatures (around 160°C) to improve efficiency and reduce environmental impact.

The applications of 2,4,5-trimethyl-4,5-dihydro-1H-imidazole span several fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: The compound is under investigation for its potential therapeutic uses due to its antibacterial and antifungal properties.
  • Industry: It finds use in producing materials with specific properties, including dyes for solar cells and other optical applications .

Studies have explored the interactions of 2,4,5-trimethyl-4,5-dihydro-1H-imidazole with various biological targets. Its ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory conditions. Furthermore, ongoing research aims to elucidate its full range of biological effects and mechanisms of action .

Several compounds share structural similarities with 2,4,5-trimethyl-4,5-dihydro-1H-imidazole:

Compound NameStructure Characteristics
2,4,5-Trimethyl-1H-imidazoleContains a similar imidazole ring but lacks dihydro groups.
1,4,5-Trimethyl-1H-imidazoleFeatures different substitution patterns on the imidazole ring.
2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diolContains additional hydroxyl groups affecting reactivity.

Uniqueness

The uniqueness of 2,4,5-trimethyl-4,5-dihydro-1H-imidazole lies in its specific substitution pattern and the presence of three methyl groups. These features influence its chemical reactivity and biological activity compared to similar compounds. Its stability and versatility make it particularly valuable in various applications ranging from synthetic chemistry to potential medical uses .

XLogP3

0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

112.100048391 g/mol

Monoisotopic Mass

112.100048391 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

Explore Compound Types